molecular formula C15H22ClNO2 B14373737 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide CAS No. 91612-55-4

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide

Katalognummer: B14373737
CAS-Nummer: 91612-55-4
Molekulargewicht: 283.79 g/mol
InChI-Schlüssel: KSRSFJVEELMYKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various industrial and pharmaceutical applications due to their diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 3-methoxypropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its biological activity and potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2-ethylphenyl)acetamide
  • 2-Chloro-N-(6-methylphenyl)acetamide
  • N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the 2-ethyl-6-methylphenyl and 3-methoxypropyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

91612-55-4

Molekularformel

C15H22ClNO2

Molekulargewicht

283.79 g/mol

IUPAC-Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C15H22ClNO2/c1-4-13-8-5-7-12(2)15(13)17(14(18)11-16)9-6-10-19-3/h5,7-8H,4,6,9-11H2,1-3H3

InChI-Schlüssel

KSRSFJVEELMYKK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC(=C1N(CCCOC)C(=O)CCl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.